molecular formula C6H9ClN2 B3021593 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride CAS No. 1071575-85-3

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

Cat. No.: B3021593
CAS No.: 1071575-85-3
M. Wt: 144.60
InChI Key: KYVKQPXIUOSMHV-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a fused bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety. Its structure enables diverse pharmacological applications, particularly as a scaffold for synthesizing bioactive derivatives. The compound’s synthesis often involves cyclocondensation reactions, such as the one-pot acetal cleavage-cyclocondensation method using hydrazine hydrochloride at elevated temperatures . Key derivatives of this core structure exhibit activities ranging from N-type calcium channel inhibition to phosphodiesterase modulation, underscoring its versatility in drug discovery .

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-2-5-4-7-8-6(5)3-1;/h4H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKQPXIUOSMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694533
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-03-1
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by treatment with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in organic synthesis and materials science .

Biology

In biological research, this compound is utilized for:

  • Enzyme Inhibition Studies : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways related to inflammation and cancer .
  • Receptor Binding Studies : The structural similarity to biologically active molecules allows it to interact with various receptors, influencing physiological responses .

Medicine

Research into the therapeutic potential of this compound has highlighted several promising applications:

  • Anticancer Properties : Studies have shown that derivatives of this compound can induce cytotoxic effects against various cancer cell lines. For instance:
    • A derivative known as P3C demonstrated potent cytotoxicity against triple-negative breast cancer (TNBC) cells by inducing apoptosis through reactive oxygen species (ROS) accumulation .
  • Anti-inflammatory Effects : The compound may inhibit nitric oxide synthase (NOS), suggesting potential applications in treating inflammatory diseases .

Industry

In industrial applications, this compound is explored for its role in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique structure contributes to the design of novel drugs with improved efficacy and safety profiles .

Cytotoxicity Study

  • Objective : To evaluate the cytotoxic effects of P3C on TNBC cell lines.
  • Methodology : High-throughput screening identified P3C as a potent cytotoxic agent among 4640 compounds.
  • Findings : Induced apoptosis via ROS generation and caspase activation at low micromolar concentrations .

Anti-inflammatory Study

  • Objective : To assess the anti-inflammatory potential of this compound.
  • Methodology : In vitro assays measured nitric oxide production in macrophage cell lines treated with the compound.
  • Findings : Significant inhibition of NOS activity was observed, indicating potential therapeutic benefits in inflammatory conditions .

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride derivatives vary significantly based on substituents and structural modifications. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Key Properties/Applications Reference
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole HCl C₆H₉ClN₂ 144.6 (base) N/A (parent structure) Scaffold for N-type calcium channel inhibitors
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole HCl C₇H₁₀Cl₂N₂ 193.08 Chloromethyl (-CH₂Cl) Intermediate for functionalized derivatives; potential alkylating agent
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole C₆H₇ClF₃N₃ 213.59 Trifluoromethyl (-CF₃) Enhanced metabolic stability; applications in CNS-targeting drugs
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate C₉H₁₂N₂O₂ 180.2 (base) Ethyl ester (-COOEt) Key intermediate for agrochemicals and PDE inhibitors
N'-(2-Fluorobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide C₁₄H₁₃FN₄O 284.3 Fluorobenzylidene hydrazide Antimicrobial/anticonvulsant potential

Pharmacological Activity

  • N-Type Calcium Channel Inhibition : The parent compound and its 2,4,5,6-tetrahydro derivatives exhibit selective inhibition of N-type calcium channels, making them candidates for neuropathic pain management .
  • Phosphodiesterase (PDE) Inhibition : Derivatives like ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate show vasorelaxant effects via PDE inhibition, contrasting with trifluoromethyl variants that prioritize CNS applications .
  • Antimicrobial Activity : Hydrazide derivatives (e.g., N'-benzylidene carbohydrazides) demonstrate broad-spectrum antimicrobial properties, absent in chloromethyl or trifluoromethyl analogs .

Physicochemical Differences

  • Lipophilicity : Trifluoromethyl (-CF₃) and chloromethyl (-CH₂Cl) groups increase lipophilicity compared to the parent compound, enhancing blood-brain barrier penetration .
  • Solubility : Ester derivatives (e.g., ethyl carboxylate) exhibit higher aqueous solubility due to polar functional groups, favoring formulation in oral drugs .

Key Research Findings

Trifluoromethyl Derivatives : Demonstrated 10-fold higher metabolic stability in liver microsomes compared to chloromethyl analogs, attributed to the -CF₃ group’s resistance to oxidation .

Hydrazide Derivatives: Showed IC₅₀ values of 2.3 µM against Staphylococcus aureus, outperforming non-hydrazide variants .

Calcium Channel Inhibition : The parent compound’s IC₅₀ for N-type channels is 0.8 µM, while chloromethyl analogs exhibit reduced potency (IC₅₀ = 5.6 µM), suggesting steric hindrance effects .

Biological Activity

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride is a heterocyclic compound characterized by a pyrazole ring fused to a cyclopentane structure. Its molecular formula is C6H9ClN2, and it has garnered attention in various fields of research, particularly in biology and medicinal chemistry. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can inhibit enzymes or bind to receptors, thereby modulating their activity. The precise pathways and targets vary based on the biological context but often involve:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes related to inflammation and cancer.
  • Receptor Binding : It may interact with receptors involved in various signaling pathways, influencing physiological responses.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cytotoxicity : A derivative known as P3C demonstrated potent cytotoxic effects against multiple human cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. It induced apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .
  • Cell Cycle Arrest : P3C was shown to disrupt microtubule dynamics and induce cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound's structural similarity to other biologically active molecules suggests potential anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit nitric oxide synthase (NOS), which plays a critical role in inflammation .

Antihypertensive Activity

Another study focused on a related pyrazole derivative (LQFM-21) demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR). Administration of LQFM-21 resulted in reduced mean arterial pressure (MAP) without affecting heart rate . This suggests that similar compounds might exhibit cardiovascular benefits.

Comparative Analysis of Related Compounds

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition; potential anticancer activity
P3CStructureCytotoxicity against TNBC; apoptosis induction
LQFM-21StructureAntihypertensive effects

Case Studies

  • Cytotoxicity Study :
    • Objective : Evaluate the cytotoxic effects of P3C on TNBC cell lines.
    • Method : High-throughput screening was conducted on 4640 compounds; P3C was identified as a potent cytotoxic agent.
    • Findings : Induced apoptosis through ROS generation and caspase activation; significant effects observed at low micromolar concentrations .
  • Antihypertensive Study :
    • Objective : Assess the antihypertensive effects of LQFM-21.
    • Method : SHR were treated with varying doses of LQFM-21.
    • Findings : Significant reductions in MAP were noted over multiple days without adverse effects on heart rate .

Q & A

Q. What are the recommended synthetic routes for 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazines with cyclic ketones or via Au(I)-catalyzed rearrangement/cyclization cascades. For example:

  • Route 1 : Reacting 3-acetyl-1,4,5,6-tetrahydropyridine with hydrazine derivatives under acidic conditions yields the pyrazole core .
  • Route 2 : Au(I)-catalyzed cyclization of alkynyl precursors achieves stereochemical control, as demonstrated in the synthesis of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives .
    Optimization Strategies :
  • Solvent Choice : Dioxane or acetone improves solubility and reaction efficiency .
  • Catalysts : Au(I) or chitosan-based catalysts enhance regioselectivity and reduce side products .
  • Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Purity thresholds ≥95% are typical for pharmacological studies .
  • Structural Confirmation :
    • 1H/13C NMR : Key signals include cyclopentane protons (δ 2.5–3.5 ppm) and pyrazole NH (δ 11.2 ppm) .
    • IR Spectroscopy : Absence of C=O (1700 cm⁻¹) and C-Br (500–600 cm⁻¹) bands confirms completion of cyclization .
  • Mass Spectrometry : Low-resolution ESI-MS identifies the molecular ion peak ([M+H]+) at m/z 160.1 (hydrochloride form) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives, and how can contradictory data across studies be resolved?

Methodological Answer :

  • Reported Activities :
    • N-Type Calcium Channel Inhibition : Derivatives show IC₅₀ values <1 μM in neuropathic pain models .
    • Anti-Inflammatory Effects : 2-Substituted analogs reduce TPA-induced skin inflammation in mice by 40–60% via NF-κB pathway suppression .
  • Resolving Contradictions :
    • Structural Variability : Subtle changes (e.g., trifluoromethyl vs. methyl groups) drastically alter activity .
    • Assay Conditions : Standardize cell lines (e.g., RAW264.7 for inflammation) and dosing protocols to improve reproducibility .

Q. How can catalytic applications of this compound (e.g., in carbonylation reactions) be optimized for industrial relevance?

Methodological Answer :

  • Application : Pyrazole hydrochloride-modified HMOR zeolites enhance dimethyl ether (DME) carbonylation to methyl acetate (MA) .
  • Optimization Parameters :
    • Ion Exchange : Use 0.5–1.0 M pyrazole hydrochloride solutions to maximize Brønsted acid site density on HMOR .
    • Temperature : 200–220°C balances reaction rate and catalyst stability.
    • Space Velocity : 1000–1500 h⁻¹ minimizes coking .
      Key Metric : Catalyst lifetime increases from 48 hrs (unmodified HMOR) to >120 hrs after modification .

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

Methodological Answer :

  • Hazard Mitigation :
    • Storage : Keep in anhydrous conditions (RH <30%) at 2–8°C to prevent HCl release .
    • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators (P210 compliance) .
  • Spill Response : Neutralize with 5% sodium bicarbonate and adsorb using vermiculite .

Q. How do substituents on the pyrazole ring affect physicochemical properties and bioactivity?

Methodological Answer :

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF₃) : Increase lipophilicity (logP ↑0.5–1.0) and enhance blood-brain barrier penetration .
    • Bulky Groups (e.g., -t-Bu) : Reduce aqueous solubility (↓20–30 mg/mL) but improve metabolic stability .
  • Case Study : 1-Methyl substitution increases thermal stability (decomposition T ↑15°C) compared to unsubstituted analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 2
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

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